molecular formula C12H13NO2S B2717616 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 952959-56-7

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Cat. No. B2717616
CAS RN: 952959-56-7
M. Wt: 235.3
InChI Key: PWNUDRJPUWSOBQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyrrole ring (a five-membered ring with four carbon atoms and a nitrogen atom), and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds typically involves a planar arrangement of the rings, with the various side groups extending out from this plane .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry Applications

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could potentially be used in this field.

Material Science Applications

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could be used in the development of new semiconductor materials.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could be used in the production of these devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could be used in the production of these devices.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could potentially exhibit these properties.

Inhibition of GATA Family Proteins

Pyrrothiogatain, a compound similar to “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid”, is a novel inhibitor of GATA family proteins . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could potentially be used in similar applications.

Synthesis of Alkyl Thiophene Carboxylates

There is evidence of the synthesis of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates using (1H-pyrrol-1-yl)allene in a similar pathway . This suggests that “5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” could potentially be used in similar synthetic pathways.

Mechanism of Action

Target of Action

The primary target of the compound 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the DNA-binding activity of GATA3 and other members of the GATA family . GATA3 is a transcription factor that plays a crucial role in cell differentiation and development.

Mode of Action

5-Ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid acts by inhibiting the interaction between GATA3 and SOX4 . This inhibition disrupts the normal function of these transcription factors, leading to changes in gene expression and cellular activity.

Biochemical Pathways

The inhibition of GATA3 by 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid affects various biochemical pathways. Specifically, it suppresses Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibits the expression and production of Th2 cytokines . These cytokines are involved in immune responses, and their regulation can influence the body’s reaction to various conditions.

Result of Action

The result of the action of 5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is the significant suppression of Th2 cell differentiation and the inhibition of Th2 cytokine production . This can lead to changes in immune responses, potentially affecting the progression of diseases where these cells and cytokines play a role.

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics and pharmacodynamics, exploring its potential therapeutic uses, and conducting clinical trials .

properties

IUPAC Name

5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNUDRJPUWSOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

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